molecular formula C15H16N2O4 B5620321 5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione

5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5620321
M. Wt: 288.30 g/mol
InChI Key: QZIUVWAABOROOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-methoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular formula of the compound is C12H10N2O5 . It likely has a complex structure due to the presence of multiple functional groups including a methoxy group, a benzoyl group, and a pyrimidinedione group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include solubility, melting point, boiling point, and spectral data. For this specific compound, such data might not be readily available without experimental analysis .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The pyrimidinedione moiety, in particular, has been associated with significant antibacterial properties . Research indicates that derivatives of pyrimidinedione can be effective against various strains of microorganisms, making it a promising candidate for the development of new antibiotics .

Drug Synthesis and Design

The structural framework of 5-(4-methoxybenzoyl)-pyrimidinedione is conducive to the synthesis of novel drugs. Its benzoyl and methoxy groups are common in pharmacologically active molecules, suggesting its utility in the design of new therapeutic agents .

Pharmacological Studies

Benzimidazole molecules, which share a similar core structure to our compound of interest, have been verified to be effective in broad biochemical and pharmacological studies. This implies that 5-(4-methoxybenzoyl)-pyrimidinedione could also be explored for its pharmacological benefits, including its potential use in treating systematic fungal infections .

Molecular Docking Studies

The compound’s structure allows for molecular docking studies, which are essential in drug discovery. Docking studies help in understanding the interaction between drugs and their target proteins. For instance, compounds with a similar structure have been used to target key proteins in bacterial cell division, which is crucial for developing novel antibacterial agents .

Antifungal Applications

Given the broad spectrum of activity exhibited by benzimidazole derivatives, there is potential for 5-(4-methoxybenzoyl)-pyrimidinedione to act as an antifungal agent. Its application could extend to both systematic and superficial fungal infections .

Resistance Studies

The emergence of drug-resistant bacteria is a significant concern in healthcare. Compounds like 5-(4-methoxybenzoyl)-pyrimidinedione can be studied for their ability to overcome bacterial resistance mechanisms, which is vital for the future of antibiotic therapy .

Bioactive Heterocyclic Compound Research

As a bioactive heterocyclic compound, 5-(4-methoxybenzoyl)-pyrimidinedione is of interest in the study of biological activities. Heterocyclic compounds are known for their wide range of biological activities, and this compound could contribute valuable insights into this field .

Anticancer Research

The structural elements of 5-(4-methoxybenzoyl)-pyrimidinedione suggest potential applications in anticancer research. Its ability to interact with various biological targets could make it a candidate for the development of new anticancer drugs .

properties

IUPAC Name

5-(4-methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-12(14(19)17(3)15(20)16(9)2)13(18)10-5-7-11(21-4)8-6-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUVWAABOROOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione

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